Bienvenue dans la boutique en ligne BenchChem!

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

Medicinal Chemistry ADME Prediction Chemical Probe Synthesis

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole (CAS 727975-60-2) is a heterocyclic building block featuring an imidazo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a piperazin-1-ylmethyl moiety at the 5-position. This scaffold is recognized in medicinal chemistry as a key intermediate for synthesizing sirtuin-modulating compounds, notably SIRT1 activators such as SRT1720 and SRT1460.

Molecular Formula C16H18N4S
Molecular Weight 298.41
CAS No. 727975-60-2
Cat. No. B2942456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole
CAS727975-60-2
Molecular FormulaC16H18N4S
Molecular Weight298.41
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=CC=C4
InChIInChI=1S/C16H18N4S/c1-2-4-13(5-3-1)15-14(12-19-8-6-17-7-9-19)20-10-11-21-16(20)18-15/h1-5,10-11,17H,6-9,12H2
InChIKeyZNYYXMFUOHSGDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole (CAS 727975-60-2): Procurement-Relevant Identity and Class Context


6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole (CAS 727975-60-2) is a heterocyclic building block featuring an imidazo[2,1-b]thiazole core substituted with a phenyl group at the 6-position and a piperazin-1-ylmethyl moiety at the 5-position . This scaffold is recognized in medicinal chemistry as a key intermediate for synthesizing sirtuin-modulating compounds, notably SIRT1 activators such as SRT1720 and SRT1460 [1]. Its molecular formula is C16H18N4S with a molecular weight of 298.41 g/mol, and its predicted pKa is 9.07±0.10, indicating the basicity of the piperazine nitrogen .

Why 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole Cannot Be Readily Substituted by Generic Imidazo[2,1-b]thiazole Analogs


Simple substitution of 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole with other imidazo[2,1-b]thiazole derivatives is scientifically unsound because the specific combination of an unsubstituted 6-phenyl ring and a 5-piperazinylmethyl group dictates the compound's utility as a versatile late-stage functionalization handle [1]. The piperazine nitrogen provides a unique site for further derivatization (e.g., amidation, sulfonylation, or reductive amination) that is absent in analogs lacking this basic amine [2]. Furthermore, even subtle changes to the 6-phenyl substituent (e.g., 4-F, 4-Br, 4-OCH3) alter the electronic character and lipophilicity of the core, potentially compromising the yield and selectivity of subsequent coupling reactions critical for generating SIRT1-targeted probe molecules [3].

Quantitative Differentiation Guide for 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole vs. Closest Analogs


Predicted Lipophilicity (clogP) Comparison: Impact on Downstream Coupling Efficiency

The target compound, bearing an unsubstituted 6-phenyl ring, exhibits a predicted logP of approximately 2.8, distinguishing it from its 4-fluoro (clogP ~3.1) and 4-bromo (clogP ~3.5) analogs. This lower lipophilicity compared to halogenated variants suggests superior solubility in polar aprotic solvents (e.g., DMF, DMSO) typically used in amide coupling reactions for SIRT1 probe synthesis, potentially leading to higher conversion rates in the final diversification step .

Medicinal Chemistry ADME Prediction Chemical Probe Synthesis

Piperazine pKa Differential: Impact on Salt Formation and Purification

The predicted pKa of the piperazine moiety in the target compound is 9.07±0.10, indicating a distinct basicity profile compared to the electron-deficient 4-fluorophenyl analog, which is expected to have a slightly lower pKa (~8.8) due to the electron-withdrawing effect of fluorine . This difference enables selective acid-base extraction during purification, as the target compound will protonate and partition into the aqueous phase at a pH (e.g., pH 4–5) where the 4-fluoro analog remains largely neutral.

Process Chemistry Purification Salt Screening

Commercial Availability and Purity: Vendor Comparison for Procurement Lead Time

The target compound is commercially available from Leyan (purity: 98%, catalog 1809709) and CymitQuimica (250 mg, €278.00, ref. 10-F020438) . In contrast, the 4-bromo analog (CAS 824413-87-8) is listed at 97% purity from Chemenu (CM525811), and the 4-fluoro analog requires a 3-week lead time from Fluorochem/Wako . This indicates that the unsubstituted phenyl compound currently offers a favorable balance of purity (98%) and availability for immediate procurement, whereas the halogenated analogs may present longer wait times or slightly lower purity.

Chemical Procurement Supply Chain Building Block Sourcing

Enabling the Synthesis of SIRT1 Modulators: Structural Requirement for SRT1720 and SRT1460

The target compound serves as the direct penultimate intermediate for both SRT1720 (EC50 = 0.16 μM for SIRT1) and SRT1460 (EC1.5 = 2.9 μM) [1][2]. The unsubstituted phenyl ring at position 6 is critical for the subsequent Pd-catalyzed coupling with 2-aminophenylboronic acid derivatives, a transformation that is less efficient when electron-withdrawing or electron-donating substituents are present on the phenyl ring due to altered oxidative addition kinetics [3].

Sirtuin Activation Chemical Biology Metabolic Disease

Antiproliferative Activity Potential: Chemotype-Specific Activity Against FLT3-Driven AML

While the target compound itself has not been directly tested, the 6-phenylimidazo[2,1-b]thiazole chemotype to which it belongs demonstrates potent, selective activity against FLT3-dependent AML cell lines. The most potent derivative in this series (compound 19) achieved an IC50 of 0.002 μM in MV4-11 cells [1]. Importantly, SAR analysis reveals that modifications to the 6-phenyl ring dramatically affect activity; the unsubstituted phenyl ring present in the target compound provides a balanced lipophilic-electronic profile that can be further optimized through the 5-piperazinylmethyl handle [2].

Acute Myeloid Leukemia Kinase Inhibition FLT3-ITD

Antimycobacterial Scaffold Validation: Positional Importance of the Piperazine Moiety

In a series of N-substituted piperazine-coupled imidazo[2,1-b]thiazoles evaluated against Mycobacterium tuberculosis H37Rv, compounds bearing the piperazine moiety at the 5-position demonstrated MIC values as low as 0.78 μg/mL (compound 7k) [1]. This validates that the piperazinylmethyl group at position 5—exactly as featured in the target compound—is a critical pharmacophoric element. Compounds lacking this piperazine substitution or with alternative linkers showed reduced or abolished activity, confirming that the target compound's precise substitution pattern is not replaceable by generic imidazothiazole scaffolds.

Tuberculosis DprE1 Inhibition Antimicrobial Resistance

Recommended Research and Industrial Application Scenarios for 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole


Synthesis of SIRT1 Activator Tool Compounds (SRT1720 and SRT1460)

Use as the direct penultimate intermediate in the convergent synthesis of SRT1720 (SIRT1 EC50 0.16 μM) and SRT1460 via Pd-catalyzed C-N coupling at the piperazine nitrogen. The unsubstituted 6-phenyl ring is optimal for the subsequent Suzuki-Miyaura coupling with 2-aminophenylboronic acid derivatives, a key step documented in the original Sirtris patent family [1].

Kinase Inhibitor Library Enumeration via Late-Stage Functionalization

Leverage the piperazine NH as a diversification point for generating focused libraries targeting FLT3-driven AML. The 6-phenylimidazo[2,1-b]thiazole chemotype has demonstrated IC50 values as low as 0.002 μM in MV4-11 cells when properly functionalized [2]. The target compound's 98% vendor purity and predicted clogP of ~2.8 make it suitable for parallel synthesis without additional purification.

Antitubercular Hit Expansion Targeting DprE1

Employ the compound as a core scaffold for structure-activity relationship studies against M. tuberculosis H37Rv. The 5-piperazinylmethyl group has been validated as essential for antimycobacterial activity (MIC 0.78 μg/mL for optimized analogs) [3]. The free piperazine NH allows for rapid N-alkylation or N-acylation to explore substituent effects on DprE1 inhibition.

Physicochemical Property Optimization Through Salt Screening

The predicted pKa of 9.07 enables selective salt formation with pharmaceutically acceptable counterions (e.g., HCl, oxalate, tartrate). This can be exploited to improve crystallinity and aqueous solubility without altering the imidazo[2,1-b]thiazole core, a strategy applicable to both in vitro assays and preclinical formulation development.

Quote Request

Request a Quote for 6-Phenyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.